1-Oxa-9-azaspiro[5.5]undecane hydrochloride

Catalog No.
S3389934
CAS No.
1414958-73-8
M.F
C9H18ClNO
M. Wt
191.70
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Oxa-9-azaspiro[5.5]undecane hydrochloride

CAS Number

1414958-73-8

Product Name

1-Oxa-9-azaspiro[5.5]undecane hydrochloride

IUPAC Name

1-oxa-9-azaspiro[5.5]undecane;hydrochloride

Molecular Formula

C9H18ClNO

Molecular Weight

191.70

InChI

InChI=1S/C9H17NO.ClH/c1-2-8-11-9(3-1)4-6-10-7-5-9;/h10H,1-8H2;1H

InChI Key

VXFFBJUXICMNBV-UHFFFAOYSA-N

SMILES

C1CCOC2(C1)CCNCC2.Cl

Canonical SMILES

C1CCOC2(C1)CCNCC2.Cl

1-Oxa-9-azaspiro[5.5]undecane hydrochloride is a chemical compound characterized by its unique spirocyclic structure, which consists of a nitrogen atom and an oxygen atom integrated into a bicyclic framework. Its molecular formula is C9H17NOHClC_9H_{17}NO\cdot HCl with a molecular weight of approximately 191.70 g/mol. The compound appears as a white to light yellow solid and is sensitive to air and moisture, necessitating storage under inert conditions at low temperatures (preferably below 15°C) to maintain stability .

The chemical reactivity of 1-Oxa-9-azaspiro[5.5]undecane hydrochloride primarily involves nucleophilic substitution reactions due to the presence of the halide in its hydrochloride form. It can also undergo hydrolysis under acidic or basic conditions, leading to the formation of various derivatives. Its unique spiro structure allows for potential cyclization reactions, which can be exploited in synthetic pathways to create more complex molecules.

Synthesis of 1-Oxa-9-azaspiro[5.5]undecane hydrochloride typically involves multi-step organic reactions, including:

  • Formation of the Spirocyclic Framework: This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of Functional Groups: This may include the incorporation of the nitrogen and oxygen atoms into the spiro structure.
  • Hydrochlorination: The final step often involves treating the base compound with hydrochloric acid to form the hydrochloride salt.

Various synthetic routes have been explored in literature, emphasizing different reagents and conditions to optimize yield and purity .

1-Oxa-9-azaspiro[5.5]undecane hydrochloride has potential applications in medicinal chemistry, particularly in drug development due to its unique structural features. It may serve as a scaffold for designing new pharmaceuticals targeting various biological pathways. Additionally, its properties could be explored in materials science for developing novel polymers or coatings.

Several compounds share structural similarities with 1-Oxa-9-azaspiro[5.5]undecane hydrochloride, including:

Compound NameCAS NumberKey Features
2-Oxa-9-azaspiro[5.5]undecane hydrochloride71743840Similar spirocyclic structure; different positioning of functional groups
4-Methoxy-1-oxa-9-azaspiro[5.5]undecane hydrochlorideNot availableContains a methoxy group; potential variance in biological activity
3-Oxa-9-azaspiro[5.5]undecane hydrochloride1380300-88-8Close structural resemblance; variations in reactivity

Uniqueness: The distinct arrangement of nitrogen and oxygen atoms within its spiro framework sets 1-Oxa-9-azaspiro[5.5]undecane hydrochloride apart from other similar compounds, potentially influencing its biological activity and chemical reactivity.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-19

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